Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate is an organic compound with the molecular formula C10H13NO4S It is a derivative of phenylacetic acid and contains a methanesulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate typically involves the reaction of 4-methanesulfonylbenzylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Reaction with Methyl Chloroacetate:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Conditions: Acidic or basic conditions, depending on the oxidizing agent used
-
Reduction
Reagents: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)
Conditions: Anhydrous conditions, inert atmosphere
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions, depending on the nature of the substituent
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives, depending on the nature of the substituent
Scientific Research Applications
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-methanesulfonylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups.
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation
The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 2-amino-2-(4-methanesulfonylphenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-amino-2-(4-nitrophenyl)acetate: Contains a nitro group instead of a methanesulfonyl group. It has different chemical reactivity and biological activities.
Methyl 2-amino-2-(4-chlorophenyl)acetate: Contains a chloro group instead of a methanesulfonyl group
Methyl 2-amino-2-(4-methylphenyl)acetate: Contains a methyl group instead of a methanesulfonyl group. It has different physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-methylsulfonylphenyl)acetate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,11H2,1-2H3 |
InChI Key |
VBYXNHWLDXKMAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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